molecular formula C20H20FN3O2 B4118681 N-acetyl-N-(2-fluorobenzyl)tryptophanamide

N-acetyl-N-(2-fluorobenzyl)tryptophanamide

Cat. No. B4118681
M. Wt: 353.4 g/mol
InChI Key: YFTVGFCOABXLPW-UHFFFAOYSA-N
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Description

N-acetyl-N-(2-fluorobenzyl)tryptophanamide, also known as ABP-700, is a novel, selective, and reversible inhibitor of the enzyme acetylcholinesterase (AChE). It has been extensively studied for its potential use in the treatment of cognitive disorders, such as Alzheimer's disease.

Mechanism of Action

N-acetyl-N-(2-fluorobenzyl)tryptophanamide selectively binds to the active site of AChE and inhibits its activity. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function. N-acetyl-N-(2-fluorobenzyl)tryptophanamide is reversible, which means that its effects are temporary and can be reversed by the body's natural mechanisms.
Biochemical and Physiological Effects:
N-acetyl-N-(2-fluorobenzyl)tryptophanamide has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. It has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of N-acetyl-N-(2-fluorobenzyl)tryptophanamide is its selectivity for AChE, which reduces the risk of unwanted side effects. However, its reversible nature can also be a limitation, as it may require frequent dosing to maintain its effects.

Future Directions

There are several future directions for the research of N-acetyl-N-(2-fluorobenzyl)tryptophanamide. One direction is to investigate its potential use in the treatment of other cognitive disorders, such as Parkinson's disease and schizophrenia. Another direction is to optimize its pharmacokinetic profile to improve its efficacy and reduce the need for frequent dosing. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

N-acetyl-N-(2-fluorobenzyl)tryptophanamide has been extensively studied for its potential use in the treatment of cognitive disorders, such as Alzheimer's disease. It has been shown to selectively inhibit AChE, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, N-acetyl-N-(2-fluorobenzyl)tryptophanamide increases the levels of acetylcholine in the brain, which can improve cognitive function.

properties

IUPAC Name

2-acetamido-N-[(2-fluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-13(25)24-19(10-15-12-22-18-9-5-3-7-16(15)18)20(26)23-11-14-6-2-4-8-17(14)21/h2-9,12,19,22H,10-11H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTVGFCOABXLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalpha-acetyl-N-(2-fluorobenzyl)tryptophanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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